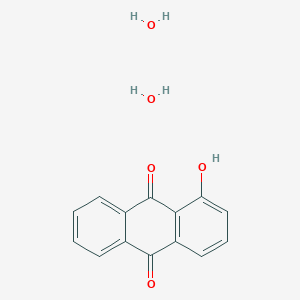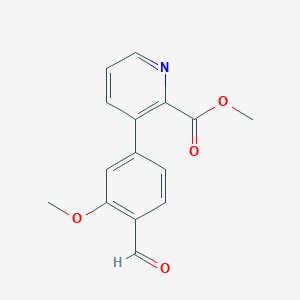
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a formyl group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the condensation of 4-formyl-3-methoxyphenylboronic acid with methyl 2-bromopyridine-3-carboxylate in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and reaction time.
化学反応の分析
Types of Reactions
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Methyl 3-(4-carboxy-3-methoxyphenyl)pyridine-2-carboxylate.
Reduction: Methyl 3-(4-hydroxymethyl-3-methoxyphenyl)pyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
Methyl 3-(4-carboxy-3-methoxyphenyl)pyridine-2-carboxylate: An oxidized derivative with similar structural features.
Methyl 3-(4-hydroxymethyl-3-methoxyphenyl)pyridine-2-carboxylate: A reduced derivative with a hydroxymethyl group instead of a formyl group.
Methyl 3-(4-methoxyphenyl)pyridine-2-carboxylate: A compound lacking the formyl group but retaining the methoxyphenyl and pyridine moieties
Uniqueness
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate is unique due to the presence of both a formyl group and a methoxyphenyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
920511-16-6 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC名 |
methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-13-8-10(5-6-11(13)9-17)12-4-3-7-16-14(12)15(18)20-2/h3-9H,1-2H3 |
InChIキー |
DBKZDPYVSCOOKD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)
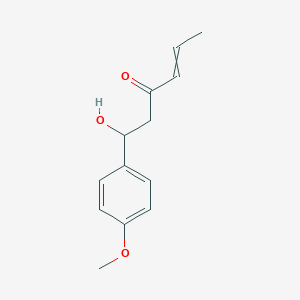
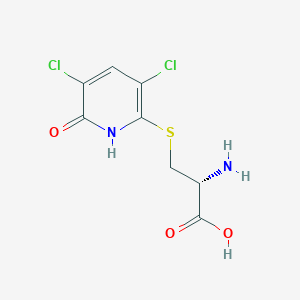
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
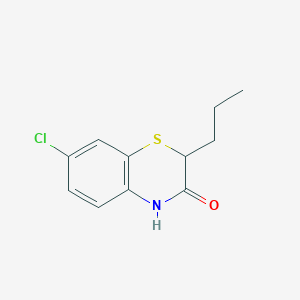
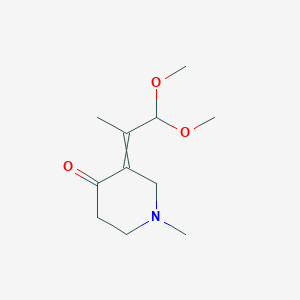
![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)
![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)

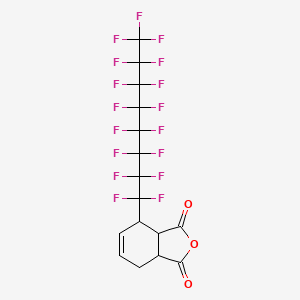
![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)
